molecular formula C14H14N6O4S B2615687 5-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole CAS No. 1324680-01-4

5-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole

Cat. No.: B2615687
CAS No.: 1324680-01-4
M. Wt: 362.36
InChI Key: ASCZCXMNSWHKHA-UHFFFAOYSA-N
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Description

“5-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole” is a complex organic compound that features multiple functional groups, including an isoxazole, sulfonyl, azetidine, pyrazine, and oxadiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole” likely involves multiple steps, each targeting the formation of specific functional groups. A possible synthetic route could include:

    Formation of the Isoxazole Ring: Starting from a suitable precursor, the isoxazole ring can be synthesized through a cyclization reaction.

    Sulfonylation: Introduction of the sulfonyl group to the isoxazole ring.

    Azetidine Formation: Construction of the azetidine ring, possibly through a cyclization reaction involving a suitable amine and a halogenated precursor.

    Oxadiazole Formation: The 1,2,4-oxadiazole ring can be synthesized through a cyclization reaction involving a suitable hydrazide and a nitrile.

    Pyrazine Introduction: The pyrazine ring can be introduced through a coupling reaction with a suitable precursor.

Industrial Production Methods

Industrial production of such a complex compound would require optimization of each synthetic step to ensure high yield and purity. This might involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isoxazole or pyrazine rings.

    Reduction: Reduction reactions could target the sulfonyl group or the oxadiazole ring.

    Substitution: The compound may undergo substitution reactions, especially at positions adjacent to the functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound could serve as a building block for the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Medicinal Chemistry:

Medicine

    Therapeutics: Possible use in the development of new therapeutic agents targeting specific diseases.

Industry

    Materials Science:

Mechanism of Action

The mechanism of action of “5-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole” would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole
  • 5-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)-3-(quinolin-2-yl)-1,2,4-oxadiazole

Properties

IUPAC Name

5-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl]-3-pyrazin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O4S/c1-8-12(9(2)23-18-8)25(21,22)20-6-10(7-20)14-17-13(19-24-14)11-5-15-3-4-16-11/h3-5,10H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCZCXMNSWHKHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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